molecular formula C16H12O4 B14664459 9,10-Dimethoxyanthracene-1,4-dione CAS No. 38572-59-7

9,10-Dimethoxyanthracene-1,4-dione

Cat. No.: B14664459
CAS No.: 38572-59-7
M. Wt: 268.26 g/mol
InChI Key: LZLAAABLVSGJII-UHFFFAOYSA-N
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Description

9,10-Dimethoxyanthracene-1,4-dione is an organic compound with the molecular formula C₁₆H₁₂O₄. It is a derivative of anthraquinone, characterized by the presence of two methoxy groups at the 9 and 10 positions and two carbonyl groups at the 1 and 4 positions. This compound is known for its applications in various fields, including molecular electronics and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dimethoxyanthracene-1,4-dione typically involves the methylation of 1,4-dihydroxyanthraquinone. This process can be achieved using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

9,10-Dimethoxyanthracene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,10-Dimethoxyanthracene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-Dimethoxyanthracene-1,4-dione involves its ability to undergo redox reactions. The compound can be reduced and oxidized, making it useful in redox-active applications. Its molecular targets and pathways include interactions with cellular redox systems and potential inhibition of specific enzymes involved in oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthraquinone: Lacks the methoxy groups present in 9,10-Dimethoxyanthracene-1,4-dione.

    1,4-Dihydroxyanthraquinone: Contains hydroxyl groups instead of methoxy groups.

    9,10-Dibromoanthracene: Contains bromine atoms instead of methoxy groups.

Uniqueness

This compound is unique due to its methoxy groups, which enhance its solubility and reactivity compared to other anthraquinone derivatives. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles .

Properties

IUPAC Name

9,10-dimethoxyanthracene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-15-9-5-3-4-6-10(9)16(20-2)14-12(18)8-7-11(17)13(14)15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLAAABLVSGJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)C=CC(=O)C2=C(C3=CC=CC=C31)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455152
Record name 9,10-Dimethoxyanthracene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38572-59-7
Record name 9,10-Dimethoxyanthracene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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